molecular formula C22H18F3N3O3S B2618117 2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 899755-76-1

2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2618117
CAS RN: 899755-76-1
M. Wt: 461.46
InChI Key: SYTYAIREXPDUTB-UHFFFAOYSA-N
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Description

2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H18F3N3O3S and its molecular weight is 461.46. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Crystallographic studies of related compounds provide foundational insights into their molecular conformations, which are crucial for understanding their interaction with biological targets. For instance, the crystal structures of various sulfanylacetamides have been elucidated to reveal the conformational preferences and potential for intermolecular interactions, which are vital for designing compounds with desired biological activities (Subasri et al., 2017).

Dual Inhibitor Development

Compounds structurally similar to the query have been explored for their potential as dual inhibitors of critical enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are targeted for their roles in cancer and infectious diseases. For example, certain pyrimidine antifolates have demonstrated potent dual inhibitory activity against human TS and DHFR, indicating potential for therapeutic application in cancer treatment (Gangjee et al., 2008).

Anticancer Activity

The synthesis and evaluation of thiazolidin derivatives for anticancer activity highlight the ongoing research into novel compounds for oncology applications. These studies aim to discover compounds with selective cytotoxic effects against cancer cell lines, contributing to the development of more effective cancer therapies (Horishny et al., 2021).

Quantum Chemical Analysis

Quantum chemical studies offer deep insights into the molecular structure, electronic properties, and potential biological activity of novel compounds. For instance, the molecular docking and drug likeness analysis of certain pyrimidine derivatives against SARS-CoV-2 protein targets provide a framework for understanding how similar compounds might be optimized for antiviral activity (Mary et al., 2020).

Antimicrobial and Anti-inflammatory Applications

The development of novel heterocyclic compounds with sulfamido moieties and their evaluation for antimicrobial and anti-inflammatory activities represent another area of application. Such studies are crucial for addressing the growing concern of antimicrobial resistance and finding new treatments for inflammation-related conditions (Nunna et al., 2014).

properties

IUPAC Name

2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3S/c1-2-11-28-20(30)19-18(13-7-3-6-10-16(13)31-19)27-21(28)32-12-17(29)26-15-9-5-4-8-14(15)22(23,24)25/h3-10H,2,11-12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTYAIREXPDUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

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